Cas no 250337-98-5 (3-(Bromomethyl)bicyclo4.2.0octa-1,3,5-triene)

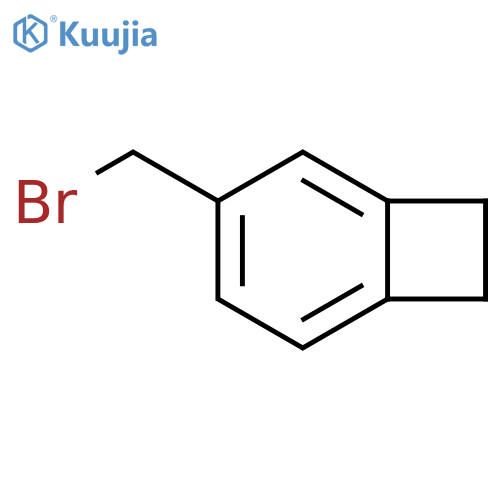

250337-98-5 structure

商品名:3-(Bromomethyl)bicyclo4.2.0octa-1,3,5-triene

3-(Bromomethyl)bicyclo4.2.0octa-1,3,5-triene 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)bicyclo4.2.0octa-1,3,5-triene

- DTXCID00731468

- 3-(bromomethyl)bicyclo(4.2.0)octa-1,3,5-triene

- G47021

- 250337-98-5

- AKOS025296210

- 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene

- EN300-7649270

- 109-618-6

- 3-(BROMOMETHYL)BICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE

- Bicyclo[4.2.0]octa-1,3,5-triene, 3-(bromomethyl)-

- DTXSID10780725

-

- インチ: InChI=1S/C9H9Br/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6H2

- InChIKey: IGMGCMGCSKLTLA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 195.98876g/mol

- どういたいしつりょう: 195.98876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 0Ų

3-(Bromomethyl)bicyclo4.2.0octa-1,3,5-triene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B361440-50mg |

3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene |

250337-98-5 | 50mg |

$ 173.00 | 2023-04-18 | ||

| TRC | B361440-500mg |

3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene |

250337-98-5 | 500mg |

$ 1378.00 | 2023-04-18 | ||

| Enamine | EN300-7649270-2.5g |

3-(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene |

250337-98-5 | 95.0% | 2.5g |

$978.0 | 2025-03-22 | |

| Enamine | EN300-7649270-0.25g |

3-(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene |

250337-98-5 | 95.0% | 0.25g |

$200.0 | 2025-03-22 | |

| A2B Chem LLC | AB27112-1g |

Bicyclo[4.2.0]octa-1,3,5-triene, 3-(bromomethyl)- |

250337-98-5 | 95% | 1g |

$561.00 | 2024-04-20 | |

| A2B Chem LLC | AB27112-50mg |

Bicyclo[4.2.0]octa-1,3,5-triene, 3-(bromomethyl)- |

250337-98-5 | 95% | 50mg |

$134.00 | 2024-04-20 | |

| Aaron | AR002QXG-1g |

Bicyclo[4.2.0]octa-1,3,5-triene, 3-(bromomethyl)- |

250337-98-5 | 95% | 1g |

$712.00 | 2025-02-14 | |

| Aaron | AR002QXG-5g |

Bicyclo[4.2.0]octa-1,3,5-triene, 3-(bromomethyl)- |

250337-98-5 | 95% | 5g |

$2016.00 | 2023-12-15 | |

| 1PlusChem | 1P002QP4-50mg |

Bicyclo[4.2.0]octa-1,3,5-triene, 3-(bromomethyl)- |

250337-98-5 | 95% | 50mg |

$173.00 | 2024-05-21 | |

| 1PlusChem | 1P002QP4-100mg |

Bicyclo[4.2.0]octa-1,3,5-triene, 3-(bromomethyl)- |

250337-98-5 | 95% | 100mg |

$228.00 | 2024-05-21 |

3-(Bromomethyl)bicyclo4.2.0octa-1,3,5-triene 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

250337-98-5 (3-(Bromomethyl)bicyclo4.2.0octa-1,3,5-triene) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 157047-98-8(Benzomalvin C)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量